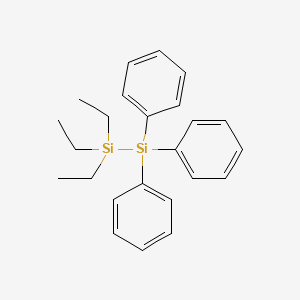

1,1,1-Triethyl-2,2,2-triphenyldisilane

Beschreibung

1,1,1-Triethyl-2,2,2-triphenyldisilane is an organosilicon compound characterized by a disilane (Si–Si) backbone substituted with three ethyl groups on one silicon atom and three phenyl groups on the adjacent silicon atom. The ethyl substituents confer increased steric bulk compared to methyl groups, which may influence reactivity, thermal stability, and performance in synthetic applications like polymerization or regioselective silylation.

Eigenschaften

CAS-Nummer |

18754-93-3 |

|---|---|

Molekularformel |

C24H30Si2 |

Molekulargewicht |

374.7 g/mol |

IUPAC-Name |

triethyl(triphenylsilyl)silane |

InChI |

InChI=1S/C24H30Si2/c1-4-25(5-2,6-3)26(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h7-21H,4-6H2,1-3H3 |

InChI-Schlüssel |

GMVREEZRFGRLMH-UHFFFAOYSA-N |

Kanonische SMILES |

CC[Si](CC)(CC)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1,1,1-Triethyl-2,2,2-Triphenyldisilan beinhaltet typischerweise die Reaktion von Triethylsilan mit Triphenylchlorsilan unter kontrollierten Bedingungen . Die Reaktion wird üblicherweise in Gegenwart eines Katalysators, wie z. B. eines platinbasierten Katalysators, durchgeführt, um die Bildung der Disilanbindung zu erleichtern. Die Reaktionsbedingungen beinhalten oft eine Inertgasatmosphäre, wie z. B. Stickstoff oder Argon, um unerwünschte Nebenreaktionen zu verhindern .

Die allgemeinen Prinzipien der Organosiliciumchemie deuten darauf hin, dass die großtechnische Synthese ähnlichen Protokollen mit zusätzlichen Reinigungsschritten folgen würde, um eine hohe Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

1,1,1-Triethyl-2,2,2-Triphenyldisilan unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Die Ethyl- und Phenylgruppen können durch andere funktionelle Gruppen durch Reaktionen mit geeigneten Reagenzien substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Halogene, Wasserstoff und organometallische Verbindungen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

1,1,1-Triethyl-2,2,2-Triphenyldisilan hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Materialwissenschaften: Diese Verbindung wird aufgrund ihrer einzigartigen Eigenschaften bei der Entwicklung fortschrittlicher Materialien, einschließlich Polymeren und Beschichtungen, eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1,1,1-Triethyl-2,2,2-Triphenyldisilan beruht auf seiner Fähigkeit, stabile Bindungen mit anderen Elementen, insbesondere Kohlenstoff und Wasserstoff, zu bilden. Diese Stabilität ist auf das Vorhandensein von Siliziumatomen zurückzuführen, die einzigartige elektronische und sterische Eigenschaften verleihen . Die beteiligten molekularen Ziele und Signalwege hängen von der jeweiligen Anwendung und dem chemischen Umfeld ab, in dem die Verbindung verwendet wird .

Wirkmechanismus

The mechanism of action of 1,1,1-Triethyl-2,2,2-triphenyldisilane involves its ability to form stable bonds with other elements, particularly carbon and hydrogen. This stability is due to the presence of silicon atoms, which provide unique electronic and steric properties . The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties of Selected Disilanes

*Hypothetical data based on substituent trends.

Reactivity in Electroreductive Polymerization

Disilanes with triphenylsilyl groups act as additives to control polysilane synthesis. Key findings for analogs:

- Trimethyltriphenyldisilane : Enables polysilane yields of 56% with narrow molecular weight distribution (Mw/Mn = 1.10). Stabilizes silyl anions via phenyl group electron-withdrawing effects, suppressing backbiting side reactions .

- Hexaphenyldisilane : Yields 59% polysilane with even narrower distribution (Mw/Mn = 1.08), attributed to stronger steric and electronic stabilization .

- Triethyltriphenyldisilane (inferred) : Increased ethyl bulk may further stabilize intermediates but could reduce polymerization rates or yields due to steric constraints.

Regioselectivity in Photosilylation Reactions

Unsymmetrical disilanes influence regioselectivity in photoreactions:

- 1,1,1-Triethyl-2,2,2-trimethyldisilane : Produces silylated products in a 1:3 ratio favoring the bulkier triethyl group .

- Triethyltriphenyldisilane (inferred) : The combination of ethyl and phenyl groups may enhance selectivity for β-position silylation in alkenes, though experimental data is needed.

Biologische Aktivität

1,1,1-Triethyl-2,2,2-triphenyldisilane is an organosilicon compound that has garnered interest due to its unique structural properties and potential biological activities. This compound is characterized by its disilane structure, which includes two silicon atoms bonded to three ethyl groups and three phenyl groups. The biological activity of this compound has been investigated in various contexts, including its antimicrobial, anticancer, and other therapeutic potentials.

The molecular formula of this compound is , with a molecular weight of approximately 273.5 g/mol. Its structure allows it to participate in various chemical reactions that can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁Si₂ |

| Molecular Weight | 273.5 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is hypothesized to occur through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes and interact with cellular components.

- Reactive Oxygen Species (ROS) Modulation : It may influence the production of ROS, leading to oxidative stress in target cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Inhibition : The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.

- Fungal Resistance : It has shown potential in inhibiting the growth of fungi such as Candida albicans.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies:

- Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound can induce apoptosis and inhibit cell proliferation.

- Mechanistic Insights : The mechanism involves the activation of caspase pathways leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria.

Study 2: Cancer Cell Proliferation

In another investigation published in the Journal of Medicinal Chemistry, the effects of this disilane on breast cancer cells were assessed. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers when treated with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.